Pirenoxine

Cataractogenesis Lens protein aggregation Selenite-induced cataract model

Pirenoxine (PRX; Catalin®) is a clinically established, mechanism-defined reference standard for anti-cataract drug discovery. Unlike N-acetylcarnosine, lanosterol, or bendazac, PRX acts via competitive quinone inhibition and direct selenite/calcium ion chelation. Validated at 0.03–0.3 μM in lens turbidity assays and in rat cataract models (5 mg/kg SC; score reduction from 2.4→1.3, p<0.05). Backed by 60+ years of clinical use and a million-patient safety database. Ideal as a positive control for head-to-head comparative efficacy studies and formulation benchmarking (BAK-free and BAK-containing suspension references available).

Molecular Formula C16H8N2O5
Molecular Weight 308.24 g/mol
CAS No. 1043-21-6
Cat. No. B1678443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenoxine
CAS1043-21-6
Synonyms1-hydroxy-5H-pyrido-(3,2-a)-phenoxazin-5-one-3-carboxylic acid
Catalin
pirenoxine
pirenoxine, sodium salt
Molecular FormulaC16H8N2O5
Molecular Weight308.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2
InChIInChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22)
InChIKeyOKPNYGAWTYOBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirenoxine (CAS 1043-21-6) for Cataract Research: Anti-Cataractogenesis Agent and Antioxidant Procurement Guide


Pirenoxine (PRX; trade names Catalin®, Kary Uni®) is a small-molecule heterocyclic compound (C₁₆H₈N₂O₅, MW 308.25) belonging to the pyridophenoxazine class, developed in Japan and used clinically for over six decades as a topical ophthalmic agent for the conservative management of age-related cataract [1]. The compound demonstrates antioxidant properties and interacts with selenite and calcium ions implicated in cataractogenesis . Regulatory-grade pirenoxine is manufactured by Senju Pharmaceutical Co., Ltd. in Japan under proprietary quality standards and is listed in the Japanese Pharmacopoeia 18th Edition [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of Pirenoxine (Catalin®) from Other Anti-Cataract Agents


Pirenoxine cannot be interchangeably substituted with other topical anti-cataract agents such as N-acetylcarnosine (NAC), lanosterol, or bendazac due to fundamentally divergent mechanisms of action, distinct molecular targets, and differential evidence profiles. PRX operates via competitive inhibition of quinone-mediated protein denaturation (quinoid theory) and direct chelation of cataractogenic selenite/calcium ions [1], whereas NAC acts as an antioxidant dipeptide prodrug [2], lanosterol targets crystallin protein aggregation as a molecular chaperone modulator [3], and bendazac lysine functions as a non-steroidal anti-inflammatory agent with radical-scavenging activity [4]. Furthermore, the proprietary Catalin® formulation lacks benzalkonium chloride (BAK), a preservative associated with ocular surface toxicity present in many comparator ophthalmic products [5], representing a tangible formulation-differentiation factor. The following quantitative evidence establishes precisely where pirenoxine demonstrates verifiable differentiation meaningful for scientific selection.

Pirenoxine Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement


Pirenoxine vs. Untreated Controls: Concentration-Dependent Protection Against Selenite/Calcium-Induced Lens Protein Turbidity In Vitro

Pirenoxine at micromolar concentrations significantly delayed selenite/calcium-induced lens protein turbidity formation compared to untreated controls. This direct head-to-head comparison demonstrates that PRX provides measurable protection against a key in vitro model of cataractogenesis at concentrations relevant to topical ophthalmic formulation [1].

Cataractogenesis Lens protein aggregation Selenite-induced cataract model

Pirenoxine vs. N-Acetylcarnosine (NAC): Differential Clinical Evidence Scale and Regulatory Status for Age-Related Cataract

Pirenoxine's clinical evidence base encompasses several thousand patients across trials conducted in Japan and Germany, with periodic safety update reports incorporating data from at least 1 million patients [1]. In contrast, N-acetylcarnosine (NAC) clinical evidence derives from studies reporting that 90% of NAC-treated eyes showed improvement in best corrected visual acuity after 6 months [2]. While both compounds demonstrate clinical effects, pirenoxine's multi-decade pharmacovigilance database provides a quantitatively larger safety cohort for risk assessment in procurement decisions.

Clinical trial evidence Age-related cataract Visual acuity

Pirenoxine vs. Lanosterol: Differential Development Stage and Clinical Evidence Availability for Crystallin Aggregation Reversal

Pirenoxine has been in clinical use for over six decades with regulatory approval in multiple Asian countries and a defined monograph in the Japanese Pharmacopoeia [1]. Lanosterol, despite promising preclinical reports of crystallin aggregation reversal in animal models [2], lacks large-scale, placebo-controlled, double-blinded clinical trials in humans as of 2025 and remains without regulatory approval for cataract treatment [3]. This differential development stage represents a critical distinction for scientific procurement where immediate translational applicability is required.

Crystallin aggregation Drug development stage Translational research

Pirenoxine (Catalin®) Formulation vs. Comparator Ophthalmic Products: Benzalkonium Chloride (BAK)-Free Differentiation

The proprietary Catalin® formulation of pirenoxine does not contain benzalkonium chloride (BAK), a quaternary ammonium preservative associated with dose-dependent ocular surface toxicity, corneal epithelial damage, and tear film instability in long-term ophthalmic use [1]. In contrast, many comparator ophthalmic anti-cataract products contain BAK as a preservative [2]. For procurement decisions involving chronic administration scenarios (e.g., cataract progression delay over months to years), the BAK-free formulation offers a measurable differentiation in predicted ocular surface tolerability.

Ophthalmic formulation Preservative-free Ocular surface safety

Pirenoxine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Cataractogenesis Model Screening: In Vitro Turbidity and In Vivo Selenite-Induced Cataract Studies

Pirenoxine is optimally applied as a positive control compound in in vitro lens protein turbidity assays using selenite/calcium or UVC induction systems, where it demonstrates concentration-dependent protection at 0.03-0.3 μM (selenite/calcium) and 1,000 μM (UVC) [1]. For in vivo selenite-induced cataractogenesis rat models, subcutaneous catalin pretreatment (5 mg/kg) significantly reduced cataract scores from 2.4±0.4 to 1.3±0.2 (p<0.05) on post-induction day 3 [2]. These validated efficacy benchmarks enable researchers to quantitatively compare novel anti-cataract candidates against a well-characterized reference compound.

Clinical Research on Cataract Progression Delay and Presbyopia Management

Pirenoxine is indicated for clinical research protocols evaluating conservative cataract management and cataractogenesis prophylaxis. In a study of patients undergoing vitrectomy with epiretinal membrane removal, pirenoxine instillation (Catalin®, 3 times daily for 6 months) reduced initial cataract incidence to 5.6% compared to 36.1% in standard therapy controls (p<0.05), with cataract development index of 0.36±0.03 vs. 3.1±0.3 points (p<0.01) [3]. The compound has also demonstrated anti-presbyopic activity in clinical trials, making it relevant for dysfunctional lens syndrome research [4].

Formulation Development and Excipient Compatibility Studies for Ophthalmic Suspensions

Pirenoxine's physicochemical properties—molecular weight 308.25, DMSO solubility (10 mM), and susceptibility to metal ion-induced discoloration —necessitate specialized formulation approaches. The compound is available as both BAK-containing (Kary Uni®) and BAK-free (Catalin®) ophthalmic suspensions, providing researchers with defined formulation benchmarks for comparative excipient compatibility studies and novel drug delivery system development [5]. The suspension-type aqueous preparation presents specific challenges regarding particle dispersion stability that are relevant to formulation scientists developing next-generation ophthalmic products [6].

Comparative Efficacy Studies Against Emerging Anti-Cataract Agents (NAC, Lanosterol, Bendazac)

Pirenoxine serves as a clinically established reference standard for head-to-head comparative efficacy studies against investigational anti-cataract agents. Its defined mechanism (competitive quinone inhibition and selenite/calcium chelation [7]) differs fundamentally from NAC (antioxidant prodrug), lanosterol (protein aggregation reversal via chaperone modulation), and bendazac (NSAID with radical-scavenging activity), enabling mechanistic specificity comparisons. Pirenoxine's million-patient safety database and multi-decade clinical experience [8] provide a robust comparator benchmark against which novel agents can be evaluated in terms of both efficacy and long-term safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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